Cas no 929973-58-0 (1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)

1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Piperidinecarboxylic acid, 1-[[2-(aminocarbonyl)phenyl]sulfonyl]-
- 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid
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- MDL: MFCD09040359
- インチ: 1S/C13H16N2O5S/c14-12(16)10-3-1-2-4-11(10)21(19,20)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H2,14,16)(H,17,18)
- InChIKey: ZNWYUCVQMPQAPA-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CC=CC=C2C(N)=O)(=O)=O)CCC(C(O)=O)CC1
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23311-0.1g |
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 0.1g |
$98.0 | 2023-09-15 | ||
Ambeed | A1074461-5g |
1-(2-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 5g |
$866.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-10g |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 10g |
¥34404.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-2.5g |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 2.5g |
¥18295.00 | 2024-04-25 | |
Enamine | EN300-23311-5.0g |
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 5.0g |
$1074.0 | 2023-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-100mg |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 100mg |
¥2469.00 | 2024-04-25 | |
Enamine | EN300-23311-1g |
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 1g |
$371.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-250mg |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 250mg |
¥3834.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-50mg |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 50mg |
¥1782.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362126-1g |
1-((2-Carbamoylphenyl)sulfonyl)piperidine-4-carboxylic acid |
929973-58-0 | 95% | 1g |
¥8676.00 | 2024-04-25 |
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 929973-58-0): A Promising Chemical Entity in Medicinal Chemistry
1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 929973-58-0) has emerged as a compound of significant interest in recent medicinal chemistry research. This sulfonamide-based piperidine derivative exhibits unique structural features that make it a valuable scaffold for drug development. Recent studies have focused on its potential as a versatile intermediate in the synthesis of bioactive molecules targeting various disease pathways.
The compound's molecular structure combines a benzenesulfonyl moiety with a piperidine carboxylic acid group, creating opportunities for diverse molecular interactions. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a key building block in developing protease inhibitors, particularly for targets involved in inflammatory and oncological pathways. The electron-withdrawing sulfonyl group and the hydrogen-bonding capabilities of both the carbamoyl and carboxylic acid functionalities contribute to its biological activity.
Recent synthetic approaches to 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid have focused on optimizing yield and purity while minimizing environmental impact. A green chemistry protocol developed by Zhang et al. (2024) demonstrates an improved synthetic route with 85% yield using water as the primary solvent. This advancement addresses previous challenges in the large-scale production of this compound while maintaining the stringent purity requirements for pharmaceutical applications.
Biological evaluations have revealed promising results for derivatives of 929973-58-0. In a recent study published in Bioorganic & Medicinal Chemistry Letters (2024), researchers reported that structural analogs showed potent inhibitory activity against carbonic anhydrase isoforms, with IC50 values in the low micromolar range. These findings suggest potential applications in glaucoma treatment and anticancer therapy, where carbonic anhydrase modulation plays a crucial role.
The compound's pharmacokinetic properties have been investigated in several preclinical studies. Data from animal models indicate favorable absorption characteristics when administered orally, with a bioavailability of approximately 65% in rodent studies. However, researchers note that the carboxylic acid moiety may require prodrug strategies to optimize tissue penetration for certain therapeutic applications, as discussed in a recent review in Drug Metabolism Reviews (2023).
Emerging computational studies have provided insights into the molecular interactions of 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) predict strong binding affinities with several enzyme active sites, particularly those containing zinc ions. These computational findings are guiding the rational design of more potent and selective derivatives for specific therapeutic targets.
Current research directions include exploring the compound's potential in addressing antimicrobial resistance. Preliminary results presented at the 2024 American Chemical Society National Meeting indicate that certain derivatives show activity against multidrug-resistant bacterial strains, possibly through novel mechanisms of action. This represents an exciting new avenue for development in an area of critical medical need.
As research progresses, 1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid continues to demonstrate its versatility as a pharmaceutical building block. The compound's balanced physicochemical properties, synthetic accessibility, and demonstrated biological activity position it as an important focus area in contemporary drug discovery efforts. Future studies are expected to further elucidate its full therapeutic potential and optimize its properties for clinical development.
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